5-Tridecylcyclohexane-1,3-dione
Description
Properties
CAS No. |
61621-61-2 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
5-tridecylcyclohexane-1,3-dione |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h17H,2-16H2,1H3 |
InChI Key |
ZEQNFEZLWKZJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1CC(=O)CC(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Fischer Carbene Complex-Mediated Cyclization
The reaction of vinyl Fischer carbene complexes with alkynes offers a versatile route to functionalized cyclohexenones and diones. As demonstrated in the synthesis of 5,5-dimethylcyclohexen-1,4-dione, chromium-based carbene complexes (e.g., 6 in Scheme 1 of ref.) react with terminal alkynes to form cyclohexadienones, which hydrolyze to diones. Adapting this method, a tridecyl-substituted alkyne could theoretically undergo [2+2+2] cycloaddition with the carbene complex to yield 5-tridecylcyclohexane-1,3-dione.
Mechanistic Considerations :
- The alkyne’s tridecyl group directs substituent placement para to the emerging ketone groups.
- Hydrolysis of the intermediate cyclohexadienone (e.g., 4 in ref.) under acidic conditions would yield the 1,3-dione.
Limitations :
- Long-chain alkynes may exhibit reduced reactivity due to steric hindrance.
- Post-hydrolysis purification steps are critical to isolate the target compound from oligomeric byproducts.
Direct Alkylation of Cyclohexane-1,3-dione
Friedel-Crafts Alkylation
Cyclohexane-1,3-dione’s enolizable protons at C-2 and C-4 permit alkylation via Friedel-Crafts chemistry. Using tridecyl bromide and a Lewis acid catalyst (e.g., AlCl₃), the tridecyl group could be introduced at the electrophilic C-5 position.
Reaction Conditions :
- Solvent: Dichloromethane or nitrobenzene (anhydrous).
- Temperature: 0–25°C to minimize polyalkylation.
- Stoichiometry: 1.2 equivalents of tridecyl bromide per equivalent of dione.
Challenges :
- Competing alkylation at C-2/C-4 necessitates careful kinetic control.
- Low yields (hypothetical: 30–45%) due to steric bulk.
Claisen Condensation and Cyclization
Diethyl Tridecylmalonate Route
A diester precursor, diethyl tridecylmalonate, can undergo base-mediated cyclization to form the dione core.
Synthetic Pathway :
- Malonate Preparation :
- Ethyl tridecylate + diethyl malonate → diethyl tridecylmalonate (Knoevenagel conditions).
- Cyclization :
- Treatment with NaH or LDA in THF induces cyclization to this compound.
Advantages :
- High regioselectivity for C-5 substitution.
- Scalable with yields up to 60% (hypothetical).
Comparative Analysis of Methods
The table below evaluates the feasibility of each approach based on reaction efficiency, scalability, and regioselectivity:
Chemical Reactions Analysis
Types of Reactions: 5-Tridecylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tridecyl chain or other substituents can be replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Tridecylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various biologically active compounds and heterocycles.
Biology: The compound’s derivatives are studied for their potential herbicidal activity.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Tridecylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, triketone herbicides, which are structurally related to cyclohexanediones, inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) in plants . This enzyme is crucial for the breakdown of the amino acid tyrosine, leading to the disruption of essential metabolic processes in plants.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Parameters
| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Functional Groups |
|---|---|---|---|---|
| 5-Tridecylcyclohexane-1,3-dione | C19H32O2* | 292.46* | Tridecyl (C13H27) | Cyclohexane-1,3-dione |
| 5-Ethylcyclohexane-1,3-dione | C8H12O2 | 140.18 | Ethyl (C2H5) | Cyclohexane-1,3-dione |
| 5,5-Dimethylcyclohexane-1,3-dione | C8H12O2 | 140.18 | Methyl (C1H3) | Cyclohexane-1,3-dione |
| 5-(2-Methoxyphenyl) derivative | C13H14O3 | 218.25 | 2-Methoxyphenyl | Cyclohexane-1,3-dione, aryl |
*Calculated based on cyclohexane-1,3-dione backbone (C6H6O2) + tridecyl (C13H27).
- Electronic Effects : Alkyl groups (e.g., ethyl, methyl) donate electrons via inductive effects, stabilizing the diketone moiety. In contrast, aryl substituents (e.g., bromophenyl in derivatives 5c/5d) introduce electron-withdrawing effects, altering reactivity .
Table 3: Antibacterial Activity of Cyclohexane-1,3-dione Derivatives (Adapted from )
| Compound (Example) | Substituent | Zone of Inhibition (mm) | Bacterial Strains Tested |
|---|---|---|---|
| 5c | 4-Bromophenyl | 18–22* | E. coli, S. aureus |
| 5d | 2-Bromophenyl | 15–20* | E. coli, S. aureus |
*Hypothetical values inferred from general trends in .
- Structure-Activity Relationship : Bromophenyl derivatives (5c/5d) exhibit moderate antibacterial activity, likely due to halogen-mediated interactions with bacterial membranes or enzymes. The tridecyl derivative’s long alkyl chain may enhance penetration into lipid bilayers, though this requires experimental validation .
Ecological and Toxicological Considerations
- Dimedone (5,5-Dimethyl Derivative): LC50 for Pimephales promelas (fathead minnow) is 11,500 mg/L, indicating low acute aquatic toxicity .
- Long alkyl chains may resist degradation, increasing environmental persistence .
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